2-(6-Benzamido-9H-purin-9-yl)acetic acid

PNA monomer synthesis protecting group strategy solid-phase peptide synthesis

2-(6-Benzamido-9H-purin-9-yl)acetic acid, systematically named 6-Benzoylamino-9H-purine-9-acetic acid or N6-benzoyl-9-carboxymethyladenine, is a purine derivative (C₁₄H₁₁N₅O₃, MW 297.27) that functions primarily as an N6-benzoyl-protected adenine PNA (Peptide Nucleic Acid) monomer building block. The compound features a purine core with a benzamido (benzoyl) protecting group at the exocyclic N6 position and a carboxymethyl moiety attached at N9, providing the carboxylic acid handle essential for covalent coupling to the aminoethylglycine (AEG) backbone during solid-phase PNA oligomer synthesis.

Molecular Formula C14H11N5O3
Molecular Weight 297.27 g/mol
CAS No. 171486-04-7
Cat. No. B1339306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Benzamido-9H-purin-9-yl)acetic acid
CAS171486-04-7
Molecular FormulaC14H11N5O3
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O
InChIInChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22)
InChIKeyXSEJMYVTSMVKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Benzamido-9H-purin-9-yl)acetic acid (CAS 171486-04-7): Chemical Identity and Compound-Class Profile for Procurement Evaluation


2-(6-Benzamido-9H-purin-9-yl)acetic acid, systematically named 6-Benzoylamino-9H-purine-9-acetic acid or N6-benzoyl-9-carboxymethyladenine, is a purine derivative (C₁₄H₁₁N₅O₃, MW 297.27) that functions primarily as an N6-benzoyl-protected adenine PNA (Peptide Nucleic Acid) monomer building block . The compound features a purine core with a benzamido (benzoyl) protecting group at the exocyclic N6 position and a carboxymethyl moiety attached at N9, providing the carboxylic acid handle essential for covalent coupling to the aminoethylglycine (AEG) backbone during solid-phase PNA oligomer synthesis . Its predicted density is 1.53 ± 0.1 g/cm³, and it contains 2 hydrogen bond donors, 8 hydrogen bond acceptors, and 5 rotatable bonds .

Why Generic Substitution Fails for 2-(6-Benzamido-9H-purin-9-yl)acetic acid: Structural Prerequisites for PNA Assembly and Cytokinin Profile Differentiation


This compound cannot be interchanged freely with other N6-benzoyl-purines or generic adenine-9-acetic acid derivatives because two orthogonal structural features converge in a single molecule: (i) the base-labile N6-benzoyl protecting group, which is essential for protecting the exocyclic amine during Boc-strategy solid-phase PNA synthesis and is removed under conditions orthogonal to acid-labile Boc deprotection [1]; and (ii) the N9-carboxymethyl group, which provides the carboxylic acid coupling handle absent in the closely related parent compound N6-Benzoyladenine (CAS 4005-49-6, MW 239.23) . Furthermore, literature evidence demonstrates that 9-position substitution markedly reduces or suppresses the cytokinin activity otherwise exhibited by N6-acylaminopurines, meaning that selecting this compound for plant tissue culture applications versus 6-Benzylaminopurine (6-BAP) will produce a fundamentally different biological outcome [2].

Head-to-Head Quantitative Evidence Guide for 2-(6-Benzamido-9H-purin-9-yl)acetic acid (CAS 171486-04-7)


PNA Monomer Synthesis Yield: Benzoyl-Protected vs. 4-Methoxybenzoyl-Protected Adenine Acetic Acid

The benzoyl-protected target compound is obtained in 95% yield via controlled basic hydrolysis of its ester precursor (NaOH, H₂O, 2 h, room temperature), as described in patent-derived synthetic methodology . In a parallel synthetic strategy, the 4-methoxybenzoyl (anisoyl)-protected analog, {6-[(4-methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, was obtained in 90% yield through an acidic hydrolysis route using trifluoroacetic acid [1]. The 5-percentage-point yield advantage (95% vs. 90%) for the benzoyl-protected system, combined with simpler reaction conditions (aqueous NaOH vs. TFA/DCM), translates to more efficient monomer production for multi-gram PNA synthesis campaigns.

PNA monomer synthesis protecting group strategy solid-phase peptide synthesis nucleobase acetic acid

Critical Structural Determinant for PNA Coupling: Presence versus Absence of the N9-Carboxymethyl Handle

The target compound possesses an N9-carboxymethyl group (-CH₂COOH, MW contribution 58.04) that serves as the essential chemical handle for amide bond formation with the N-(2-aminoethyl)glycine (AEG) PNA backbone via standard peptide coupling reagents (e.g., HBTU/HOBt) . In contrast, N6-Benzoyladenine (CAS 4005-49-6), the closest structural analog, lacks this N9-substituent entirely (MW 239.23 vs. 297.27; molecular formula C₁₂H₉N₅O vs. C₁₄H₁₁N₅O₃) and bears a hydrogen at the N9 position, rendering it incapable of participating in the amide-bond-forming step required to assemble PNA oligomers . This structural difference is binary: the analog cannot function as a PNA monomer, creating an absolute selection criterion for procurement.

PNA backbone conjugation nucleobase acetic acid solid-phase synthesis N9-functionalization

Differentiated Cytokinin Activity Profile: 9-Substitution-Mediated Suppression of Phytohormonal Response

The parent compound N6-benzoylaminopurine (N6-benzoyladenine, CAS 4005-49-6) exhibits cytokinin activity described as 'almost as effective as 6-benzylaminopurine (6-BAP)' in tobacco and soybean tissue culture assays [1]. However, Roussaux et al. (1977) systematically established that substitution at the 9-position reduces (tobacco-pith assay) or entirely suppresses (pea-bud assay) the phytohormonal activity of otherwise active 6-acylaminopurines [2]. Since the target compound bears a 9-carboxymethyl substituent, it is predicted — based on this class-level SAR — to have markedly reduced cytokinin activity compared to both N6-benzoyladenine and 6-BAP. Acylation at N6 further decreases activity relative to alkylamino-substituted analogs; N6-benzoyl and N6-furoyladenines are less active than N6-benzyladenine and kinetin [2].

cytokinin bioassay structure-activity relationship tobacco callus assay N6-acylaminopurine

Physical Property Differentiation: Density, Molecular Weight, and Solubility Implications vs. N6-Benzoyladenine

The target compound (C₁₄H₁₁N₅O₃, MW 297.27) has a predicted density of 1.53 ± 0.1 g/cm³ and contains a free carboxylic acid (pKa ~3-5, predicted) . Its closest analog N6-Benzoyladenine (C₁₂H₉N₅O, MW 239.23) has a measured density of 1.494 g/cm³ and is water-insoluble, requiring DMSO or methanol for dissolution . The MW difference of 58.04 corresponds to the N9-CH₂COOH appendage. The carboxylic acid moiety of the target compound enables aqueous solubility modulation through salt formation (e.g., with NaOH to form the sodium carboxylate), a property unavailable to the parent compound . The target compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors, compared to 5 acceptors and 1 donor for N6-Benzoyladenine, indicating enhanced aqueous interaction potential .

physicochemical property density comparison carboxylic acid solubility PNA monomer handling

Protecting Group Orthogonality: Benzoyl (Base-Labile) vs. Boc (Acid-Labile) N6-Protection in PNA Synthesis Strategy

The Kofoed et al. (2001) Boc/acyl protecting group strategy for PNA synthesis explicitly employs benzoyl as the base-labile protecting group for the exocyclic amine of adenine, paired with the acid-labile Boc group for the backbone terminal amine [1]. In this orthogonal scheme, the benzoyl group on the target compound remains intact during repetitive TFA-mediated Boc deprotection cycles during chain elongation, and is only removed during the final base treatment (e.g., NH₄OH or NaOH). In contrast, the N6-Boc-adenin-9-yl acetic acid monomer (CAS 186046-99-1, MW 293.28) uses an acid-labile Boc protecting group at N6 that would be prematurely cleaved under the same TFA conditions, making it incompatible with Boc-strategy SPPS . This orthogonality difference constitutes a binary selection criterion for laboratories employing Boc-strategy PNA synthesis.

protecting group orthogonality Boc/acyl strategy solid-phase synthesis PNA oligomer

Commercial Availability: Purity Specifications and Procurement Benchmarking Against Related PNA Adenine Monomers

The target compound is commercially available at 95-97% purity from multiple established vendors. CymitQuimica offers the compound at 97% purity (solid form) ; Chemisci (chemisci.com) lists it at 97% purity [1]; and GLPBio supplies it at standard research-grade purity with recommended storage at 2-8°C, sealed and protected from moisture . Pricing data from CymitQuimica (1g: €162.00; 5g: €605.00) provides a procurement benchmark . The N6-Boc analog (CAS 186046-99-1) is offered at ≥97% purity by HPLC, while the parent compound N6-Benzoyladenine is generally available at ≥98-99% purity. The slightly lower typical purity specification (95-97%) for the target compound reflects the additional synthetic complexity of incorporating the N9-carboxymethyl moiety, a factor procurement specialists should weigh against the functional necessity of this group.

commercial purity vendor benchmarking PNA monomer procurement storage specification

Validated Application Scenarios for 2-(6-Benzamido-9H-purin-9-yl)acetic acid Based on Quantitative Differentiation Evidence


Boc/Acyl-Strategy Solid-Phase PNA Oligomer Synthesis Requiring Base-Labile N6 Protection

This compound is the definitive adenine monomer for PNA synthesis employing the Boc/acyl orthogonal protecting group strategy described by Kofoed et al. (2001) [1]. Its N6-benzoyl group remains intact through all repetitive TFA-mediated Boc-deprotection cycles, then is cleanly removed during final NH₄OH or NaOH treatment. The free N9-carboxymethyl group permits direct HBTU/HOBt-mediated coupling to the aminoethylglycine backbone with a 95% monomer synthesis yield [2]. Compared to the N6-Boc analog (CAS 186046-99-1), which would suffer premature deprotection during chain elongation, this compound enables the full Boc-strategy PNA synthesis workflow without side reactions at the exocyclic amine.

Synthesis of Modified Purine Nucleosides and Nucleotide Analogs via the Carboxylic Acid Handle

The N9-carboxymethyl group provides a versatile synthetic handle for preparing ester, amide, and hydrazide derivatives through standard carboxylic acid derivatization chemistry. Unlike N6-Benzoyladenine (CAS 4005-49-6, lacking N9 functionality), this compound can be directly coupled to amines, alcohols, or protected amino acid derivatives without requiring additional N9-alkylation steps [1]. This enables one-step conjugation to fluorescent labels, biotin, or solid supports for affinity chromatography applications, reducing synthetic step count by at least one step compared to routes starting from N6-benzoyladenine [2].

Negative Control Compound for Structure-Activity Studies of Cytokinin Receptor Activation

Based on the established SAR that 9-position substitution reduces (tobacco-pith) or suppresses (pea-bud) cytokinin activity of 6-acylaminopurines [1], this compound serves as a structurally matched negative control for N6-benzoyladenine in cytokinin receptor binding and activation assays. While N6-benzoyladenine exhibits activity 'almost as effective as 6-benzylaminopurine' [2], the 9-carboxymethyl-substituted target compound is predicted to show markedly reduced or absent phytohormonal activity. This enables paired experimental designs where the contribution of the N6-benzoyl pharmacophore can be deconvoluted from N9-substitution effects on receptor engagement.

Procurement for Medicinal Chemistry Library Synthesis Targeting Purine-Metabolizing Enzymes

The compound serves as a key intermediate for generating focused libraries of N9-substituted purine derivatives for screening against purine-binding proteins, including kinases [1] and adenosine receptors. The N9-carboxymethyl group can be diversified through amide coupling with diverse amine libraries, while the N6-benzoyl group can either be retained as a pharmacophoric element or deprotected to reveal the free 6-amino group. This dual functionalization capability enables two-dimensional library expansion from a single monomer scaffold, providing higher chemical diversity per synthetic step than either N6-Benzoyladenine (one-dimensional diversification) or adenine-9-acetic acid (requires post-hoc N6 protection) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Benzamido-9H-purin-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.